molecular formula C16H17Cl2NO2S B3611848 N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide

N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide

Cat. No. B3611848
M. Wt: 358.3 g/mol
InChI Key: XOQSOLOQWYUPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide, also known as DCMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMF is a sulfonamide-based compound that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide is not fully understood. However, studies have shown that this compound inhibits the growth of various microorganisms by interfering with their metabolic pathways. It has also been shown to inhibit the activity of certain enzymes, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can cause oxidative stress in cells, leading to cell death. It has also been shown to affect the expression of certain genes, which are involved in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide in lab experiments is its high potency, which allows for the use of small amounts of the compound. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are various future directions for the study of N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide. One potential direction is the development of new antibiotics based on the structure of this compound. Another potential direction is the study of the environmental impact of this compound, particularly its potential toxicity to non-target organisms. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound can be achieved through various methods, and it has been extensively studied for its potential applications in medicine, agriculture, and environmental science. While the mechanism of action of this compound is not fully understood, it has been shown to have various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations due to its potential toxicity. There are various future directions for the study of this compound, including the development of new antibiotics and the study of its potential environmental impact.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been used as a pesticide to control various pests. In environmental science, this compound has been studied for its potential application in the removal of heavy metals from contaminated water.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2S/c1-11-4-5-12(2)16(8-11)19(22(3,20)21)10-13-6-7-14(17)9-15(13)18/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQSOLOQWYUPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.